molecular formula C28H25FN4O3S B2865990 N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide CAS No. 892386-75-3

N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide

Cat. No.: B2865990
CAS No.: 892386-75-3
M. Wt: 516.59
InChI Key: NCWYZOBLTDFFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide (hereafter referred to as the target compound) features a complex tricyclic core with fused oxa- and triaza-heterocycles. Key structural elements include:

  • A 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene scaffold.
  • A hydroxymethyl group at position 11.
  • A phenyl substituent at position 3.
  • A sulfanyl linkage connecting the tricyclic core to a butanamide side chain.
  • A 4-fluorophenyl group as the terminal amide substituent.

Spectral characterization likely involves IR (C=O at ~1660–1682 cm⁻¹, C=S at ~1243–1258 cm⁻¹) and NMR (aromatic protons from phenyl/fluorophenyl groups, NH signals at ~3150–3414 cm⁻¹) .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-3-23(26(35)31-20-11-9-19(29)10-12-20)37-28-22-13-21-18(15-34)14-30-16(2)24(21)36-27(22)32-25(33-28)17-7-5-4-6-8-17/h4-12,14,23,34H,3,13,15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWYZOBLTDFFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[2,3-d]pyrimidine core, followed by the introduction of the thioether linkage and the attachment of the fluorophenyl and butanamide groups. Common reagents and conditions used in these steps include:

    Pyrano[2,3-d]pyrimidine synthesis: Cyclization reactions involving aldehydes, ketones, and urea derivatives.

    Thioether formation: Nucleophilic substitution reactions using thiols and alkyl halides.

    Functional group modifications: Various protection and deprotection steps to introduce hydroxymethyl and amide groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. Scale-up processes may require specialized equipment and conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: Halogenation or alkylation reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while reduction of nitro groups may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and blocking their activity.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares its tricyclic scaffold with analogs like 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Key differences include:

Feature Target Compound Analog
Phenyl Substituent 5-Phenyl 5-(4-Methoxyphenyl)
Amide Chain Butanamide (4 carbons) Acetamide (2 carbons)
Terminal Group 4-Fluorophenyl 2-Methylphenyl

The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 2-methylphenyl group in the analog, as fluorination often reduces oxidative degradation .

Spectral Characterization

IR and NMR data for structurally related compounds () provide benchmarks for comparison:

Spectral Feature Target Compound (Inferred) Compounds
C=O Stretch (IR) ~1660–1682 cm⁻¹ 1663–1682 cm⁻¹ (hydrazinecarbothioamides)
C=S Stretch (IR) ~1243–1258 cm⁻¹ 1247–1255 cm⁻¹ (triazole thiones)
NH Stretch (IR) ~3150–3414 cm⁻¹ 3150–3414 cm⁻¹ (hydrazinecarbothioamides)
Aromatic ¹H-NMR Multiplet signals for 4-fluorophenyl Similar to 2,4-difluorophenyl shifts

Computational Similarity and Molecular Networking

Using Tanimoto coefficients (structural fingerprints) and Murcko scaffolds , the target compound clusters with tricyclic heterocycles. Key findings:

  • Tanimoto similarity ≥0.8 : The target compound likely groups with analogs sharing the tricyclic core (e.g., ) .
  • Murcko scaffold : The fused oxa-triaza tricycle is the defining scaffold, with substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) contributing to diversity in chemical space .
  • Docking variability: Minor structural changes (e.g., fluorophenyl to methylphenyl) may alter binding affinities due to interactions with specific enzyme residues .

Limitations and Contradictions

  • Structural vs. Functional Similarity : Despite high Tanimoto scores, small changes (e.g., methoxy to fluoro substituents) can significantly alter bioactivity .
  • Spectral Overlap : IR bands for C=O and C=S in the target compound overlap with those of unrelated compounds (e.g., hydroxamic acids in ), complicating dereplication .

Biological Activity

The compound N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H27F1N5O2S
  • Molecular Weight : 469.58 g/mol
  • IUPAC Name : this compound

The presence of a fluorine atom and various functional groups suggests potential interactions with biological targets.

Pharmacological Properties

  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of similar triazatricyclo compounds exhibit cytotoxic effects against various human tumor cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
    • A related study demonstrated that compounds with structural similarities showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Cholinesterase Inhibition :
    • Research into related compounds has shown that some derivatives act as cholinesterase inhibitors. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease . The inhibition mechanism involves binding to the active site of the enzyme, leading to increased levels of acetylcholine in synaptic clefts.
  • Antimicrobial Activity :
    • Some derivatives containing the 4-fluorophenyl group have been tested for antimicrobial properties. These studies suggest that they may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.
  • Enzyme Inhibition : As a cholinesterase inhibitor, it competes with acetylcholine for binding sites on the enzyme, leading to prolonged neurotransmitter activity.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
Cholinesterase InhibitionCompetitive enzyme inhibition
AntimicrobialDisruption of cell membranes

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives similar to the compound and reported significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 5 µM .
  • Cholinesterase Inhibition Study :
    • Research published in PubMed investigated the cholinesterase inhibitory activity of 4-fluorobenzoic acid derivatives and found that certain compounds exhibited IC50 values comparable to known inhibitors like tacrine .
  • Antimicrobial Efficacy :
    • A recent study assessed the antimicrobial activity of novel sulfonamide derivatives and reported effective inhibition against multiple bacterial strains, suggesting potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.